molecular formula C13H10O B092110 3-(1-Naphthyl)-2-propyn-1-ol CAS No. 16176-22-0

3-(1-Naphthyl)-2-propyn-1-ol

Cat. No. B092110
CAS RN: 16176-22-0
M. Wt: 182.22 g/mol
InChI Key: FARRJNMECLDKPD-UHFFFAOYSA-N
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Patent
US08138377B2

Procedure details

To a stirred solution of de-gassed 1-iodonaphthalene (10.00 g, 39.36 mmol), propargyl alcohol (2.25 g, 40.15 mmol, 1.02 eq.), triethylamine (7.97 g, 78.72 mmol, 2 eq.) and copper iodide (0.02 g, 0.12 mmol, 0.3 mol %) in tetrahydrofuran (30 mL) was added bis(triphenylphosphine)palladium(II) chloride (0.05 g, 0.07 mmol, 0.18 mol %). The mixture was stirred at 35° C. under an atmosphere of nitrogen for 19 h. The mixture was concentrated in vacuo to afford a black tar residue. The residue was purified by flash chromatography (SiO2, ethyl acetate:petroleum ether 40-60; 30%:70%) to afford the desired compound as a yellow oil (3.51 g, 49%). 1H NMR (400 MHz, CDCl3) δ ppm 4.64 (2H, s, CH2), 7.38-7.40 (3H, m, ArH), 7.64 (1H, m, ArH), 7.79 (1H, d, J=8.0 Hz, ArH), 7.81 (1H, d, J 8.0 Hz, ArH), 8.32 (1H, d, J 8.0 Hz, ArH).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
7.97 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
I[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[CH2:12]([OH:15])[C:13]#[CH:14].C(N(CC)CC)C>O1CCCC1.[Cu](I)I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:2]1([C:14]#[C:13][CH2:12][OH:15])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1 |^1:33,52|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC1=CC=CC2=CC=CC=C12
Name
Quantity
2.25 g
Type
reactant
Smiles
C(C#C)O
Name
Quantity
7.97 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.02 g
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
0.05 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 35° C. under an atmosphere of nitrogen for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a black tar residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (SiO2, ethyl acetate:petroleum ether 40-60; 30%:70%)

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C#CCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.51 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.